Methyl 2-[(3-chlorophenyl)amino]acetate
Description
Methyl 2-[(3-chlorophenyl)amino]acetate is an α-amino ester derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom of a glycine methyl ester backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines the reactivity of the ester group with the electronic effects of the 3-chlorophenyl substituent, enabling applications in catalysis, deuterium labeling (e.g., deuterated analogs with >90% D-incorporation ), and drug discovery.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(3-chloroanilino)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 |
InChI Key |
KFQGGGHSGWBWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of Methyl 2-[(3-chlorophenyl)amino]acetate include derivatives with variations in substituents, halogen positions, and ester/amide functional groups. A comparative analysis is provided below:
*CAS No. inferred from . †Estimated based on functional group differences.
Key Observations :
- Halogen Position : Substitution at the 4-position (vs. 3-) reduces similarity (0.96) due to altered electronic and steric profiles .
- Ester vs. Amide : Replacement of the ester with an amide group (e.g., 2-Chloro-N-(3-methylphenyl)acetamide) introduces intermolecular hydrogen bonding, influencing crystallinity .
- Deuterated Analogs: Methyl 2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)-acetate-d exhibits 91% D-incorporation at α-positions, critical for isotopic labeling in pharmacokinetic studies .
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